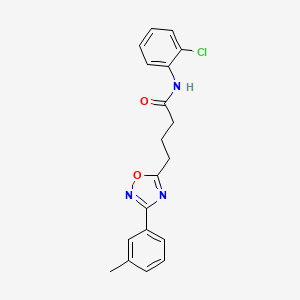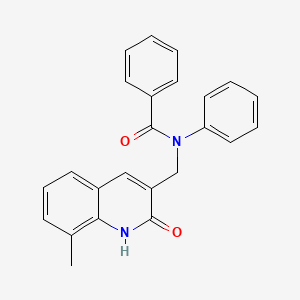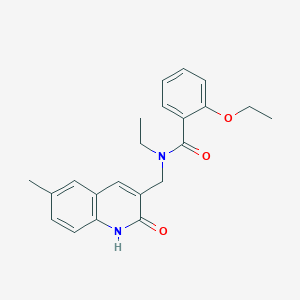
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is believed to exert its effects by binding to specific receptors or transporters in cells. In neuroscience, it binds to gangliosides on the cell membrane and is taken up by axons, allowing for retrograde tracing of neural pathways. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, it has been shown to be safe and effective as a retrograde tracer, with minimal toxicity and high selectivity. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In drug delivery, it has been shown to enhance the targeted delivery of drugs to specific cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments, including its high selectivity and sensitivity as a tracer, its ability to cross the blood-brain barrier, and its potential as a carrier for targeted drug delivery. However, it also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in scientific research. In neuroscience, it could be used to study the neural pathways in more detail and to develop new treatments for neurodegenerative diseases. In cancer research, it could be used to develop new chemotherapeutic agents and to improve the targeted delivery of drugs to cancer cells. In drug delivery, it could be used to develop new carriers for targeted drug delivery to specific cells. Additionally, further research is needed to investigate the potential toxicity and safety of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide at higher concentrations.
In conclusion, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has the potential to be a valuable tool in scientific research and to contribute to the development of new treatments and therapies.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-chlorobenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine in the presence of a base, followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug delivery. In neuroscience, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a retrograde tracer to study the neural pathways in the brain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In cancer research, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a fluorescent probe to detect cancer cells and as a chemotherapeutic agent. In drug delivery, N-(2-chlorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a carrier for targeted drug delivery to specific cells.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-6-4-7-14(12-13)19-22-18(25-23-19)11-5-10-17(24)21-16-9-3-2-8-15(16)20/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOLKFHJLNWADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)
![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)



![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
